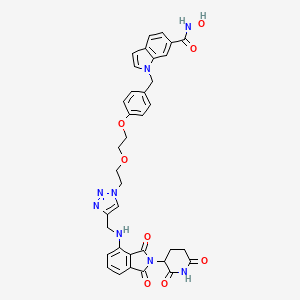

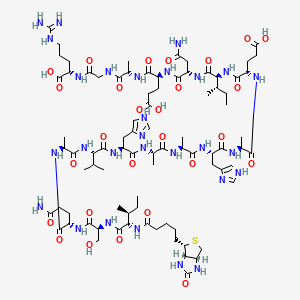

1-(4-(2-(2-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)benzyl)-N-hydroxy-1H-indole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SZUH280 is a potent and selective proteolysis targeting chimera (PROTAC) histone deacetylase 8 (HDAC8) degrader. It has shown significant potential in inducing apoptosis in cancer cells and impeding DNA damage repair, thereby enhancing cellular radiosensitization .

Métodos De Preparación

The synthetic routes and reaction conditions for SZUH280 involve the use of specific ligands and E3 ubiquitin ligase. The compound is synthesized through a series of chemical reactions that link a ligand of the protein of interest (HDAC8) with a ligand of an E3 ubiquitin ligase . Industrial production methods are not explicitly detailed in the available literature, but the compound is typically prepared in research laboratories for scientific studies.

Análisis De Reacciones Químicas

SZUH280 undergoes several types of chemical reactions, including:

Degradation Reactions: Mediated by the CRBN E3 ubiquitin ligase, leading to the degradation of HDAC8.

Apoptosis Induction: Induces apoptosis in cancer cells in a dose-dependent manner.

Cell Cycle Arrest: Causes cell cycle arrest at the G2/M phase in A549 cells.

Common reagents and conditions used in these reactions include various concentrations of SZUH280 (ranging from 0.1 to 20 μM) and incubation times (ranging from 20 to 72 hours) . Major products formed from these reactions include degraded HDAC8 protein and apoptotic cancer cells .

Aplicaciones Científicas De Investigación

SZUH280 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: SZUH280 is used to study the degradation of HDAC8 in cancer cells, leading to apoptosis and inhibition of cell proliferation

Chemotherapy Enhancement: The compound enhances the efficacy of chemotherapy by regulating oncogenic protein expression and suppressing cancer metastasis.

Radiosensitization: SZUH280 promotes cellular radiosensitization by hampering DNA damage repair in cancer cells.

Drug Development: It serves as a tool for developing new cancer therapeutics targeting HDAC8.

Mecanismo De Acción

SZUH280 exerts its effects through the following mechanisms:

HDAC8 Degradation: The compound binds to HDAC8 and recruits the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8

Apoptosis Induction: By degrading HDAC8, SZUH280 induces apoptosis in cancer cells.

DNA Damage Repair Inhibition: The compound hampers DNA damage repair, promoting cellular radiosensitization.

Comparación Con Compuestos Similares

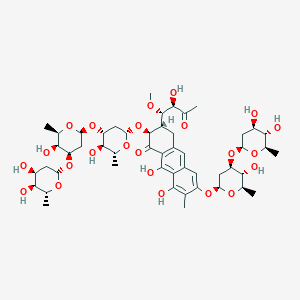

SZUH280 is unique in its selective degradation of HDAC8. Similar compounds include other PROTACs targeting different histone deacetylases or proteins of interest. Some of these compounds are:

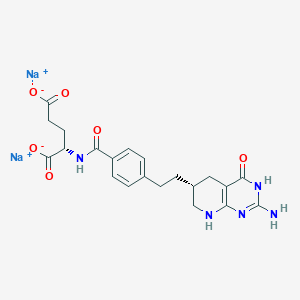

MS8815: A PROTAC degrader targeting EZH2 for triple-negative breast cancer.

OTS193320: A methyltransferase activity inhibitor targeting SUV39H2.

SZUH280 stands out due to its specific targeting of HDAC8 and its potent effects in inducing apoptosis and radiosensitization in cancer cells .

Propiedades

Fórmula molecular |

C36H34N8O8 |

|---|---|

Peso molecular |

706.7 g/mol |

Nombre IUPAC |

1-[[4-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]phenyl]methyl]-N-hydroxyindole-6-carboxamide |

InChI |

InChI=1S/C36H34N8O8/c45-31-11-10-29(34(47)38-31)44-35(48)27-2-1-3-28(32(27)36(44)49)37-19-25-21-43(41-39-25)14-15-51-16-17-52-26-8-4-22(5-9-26)20-42-13-12-23-6-7-24(18-30(23)42)33(46)40-50/h1-9,12-13,18,21,29,37,50H,10-11,14-17,19-20H2,(H,40,46)(H,38,45,47) |

Clave InChI |

OCXICBCMNKOWFI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOC5=CC=C(C=C5)CN6C=CC7=C6C=C(C=C7)C(=O)NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)

![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)